2-(4-ETHYLPHENOXY)-N-[(NAPHTHALEN-1-YL)METHYL]ACETAMIDE
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Overview
Description
2-(4-Ethylphenoxy)-N-[(naphthalen-1-yl)methyl]acetamide is an organic compound that features a combination of phenoxy and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[(naphthalen-1-yl)methyl]acetamide typically involves the reaction of 4-ethylphenol with naphthalen-1-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-N-[(naphthalen-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The phenoxy and naphthalene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenoxy or naphthalene derivatives.
Scientific Research Applications
2-(4-Ethylphenoxy)-N-[(naphthalen-1-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[(naphthalen-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar naphthalene and phenyl groups.
Naphthalen-1-ethanol: Contains the naphthalene moiety and is used in various chemical applications.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Compounds with naphthalene substitution and unique optical properties.
Uniqueness
2-(4-Ethylphenoxy)-N-[(naphthalen-1-yl)methyl]acetamide is unique due to its specific combination of phenoxy and naphthalene groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(naphthalen-1-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-16-10-12-19(13-11-16)24-15-21(23)22-14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13H,2,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCHNRGSDGJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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